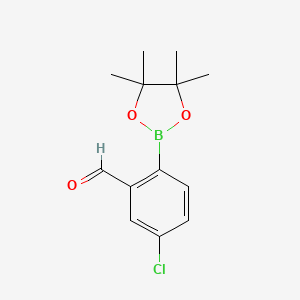

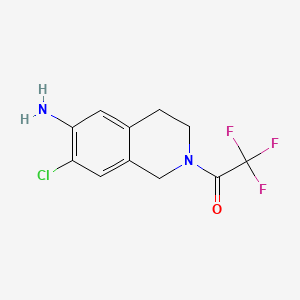

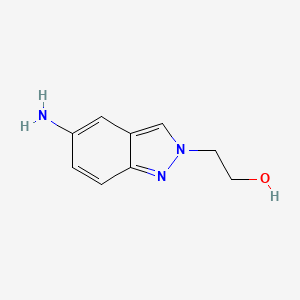

![molecular formula C13H12ClNO2 B581356 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride CAS No. 1172351-47-1](/img/structure/B581356.png)

2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride, also known as 2-Aminobiphenyl-3-carboxylic acid hydrochloride (ABPC-HCl) is an organic compound with a molecular formula of C12H11ClN2O. It is a white crystalline solid that is soluble in water and has a melting point of 124-126°C. ABPC-HCl is a derivative of biphenyl, an aromatic hydrocarbon found in coal tar and petroleum. It is primarily used as a reagent in organic synthesis, but has also been used in scientific research applications.

Scientific Research Applications

1. Protection of Carboxylic Acids

- Application : 2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride is used in the protection of carboxylic acids. The amides derived from this compound are stable under basic conditions, which allows for the preservation of the carboxylic acids in various chemical processes.

- Reference : Arai, Tokuyama, Linsell, & Fukuyama, 1998.

2. Synthesis of Poly(amido-amine)s

- Application : The compound aids in the synthesis of poly(amido-amine)s that carry primary amino groups as side substituents. These polymers have potential applications in areas like drug delivery and biotechnology.

- Reference : Malgesini, Verpilio, Duncan, & Ferruti, 2003.

3. Development of Polyester and Copolyesters

- Application : It is utilized in the preparation of polyesters and copolyesters with amino acid moieties in the main chain, offering new materials with unique properties for various industrial applications.

- Reference : Wang & Nakamura, 1994.

4. Role in Cyclopeptides

- Application : This compound plays a crucial role in forming cyclopeptides, which are significant in studying protein structures and functions.

- Reference : Brandmeier, Sauer, & Feigel, 1994.

5. Synthesis of Fluorescent Derivatives

- Application : It is involved in the synthesis of fluorescent derivatives, which are important in material sciences and as markers in biological research.

- Reference : Culf, Čuperlović-Culf, Ouellette, & Decken, 2015.

properties

IUPAC Name |

3-(2-aminophenyl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2.ClH/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16;/h1-8H,14H2,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSZHOAALBWIQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

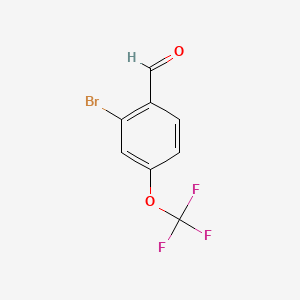

![2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B581284.png)

![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)